
6-Bromo-2-methylperhydroisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylperhydroisoquinoline hydrobromide is a chemical compound with the molecular formula C10H19Br2N and a molecular weight of 313.07 This compound is a derivative of perhydroisoquinoline, which is a saturated form of isoquinoline, a bicyclic aromatic compound
准备方法
The synthesis of 6-Bromo-2-methylperhydroisoquinoline hydrobromide typically involves the bromination of 2-methylperhydroisoquinoline. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the perhydroisoquinoline ring .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
6-Bromo-2-methylperhydroisoquinoline hydrobromide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-methylperhydroisoquinoline. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for this purpose.
Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid or aldehyde group. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of perhydroisoquinoline, while reduction and oxidation reactions can lead to the formation of simpler or more complex compounds.
科学研究应用
6-Bromo-2-methylperhydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Researchers use this compound to study the effects of brominated isoquinoline derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 6-Bromo-2-methylperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl group may also contribute to the compound’s overall reactivity and binding affinity.
In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
6-Bromo-2-methylperhydroisoquinoline hydrobromide can be compared with other similar compounds, such as:
2-Methylperhydroisoquinoline: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it can still serve as a valuable building block in organic synthesis.
6-Chloro-2-methylperhydroisoquinoline: The presence of a chlorine atom instead of bromine results in different reactivity and chemical properties. Chlorinated derivatives may have distinct applications compared to brominated ones.
6-Bromo-1-methylperhydroisoquinoline: The position of the methyl group on the perhydroisoquinoline ring can influence the compound’s reactivity and interactions with other molecules. This compound may have different applications and properties compared to this compound.
属性
分子式 |
C10H19Br2N |
|---|---|
分子量 |
313.07 g/mol |
IUPAC 名称 |
6-bromo-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H18BrN.BrH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h8-10H,2-7H2,1H3;1H |
InChI 键 |
QXFUBYULPMVKMK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2CC(CCC2C1)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


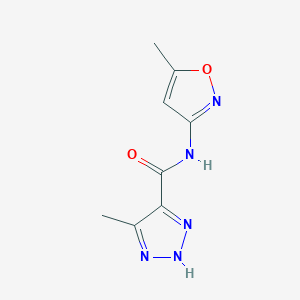



![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
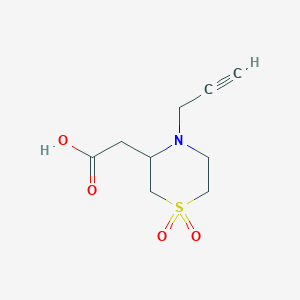
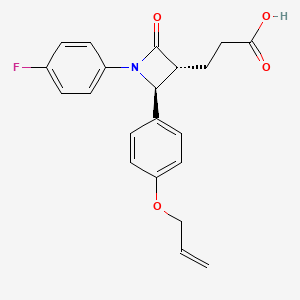
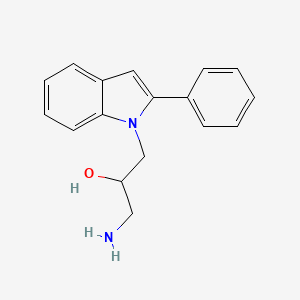
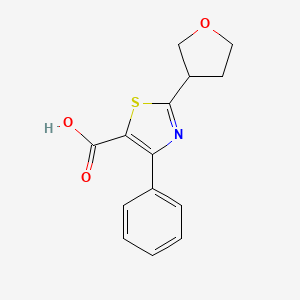
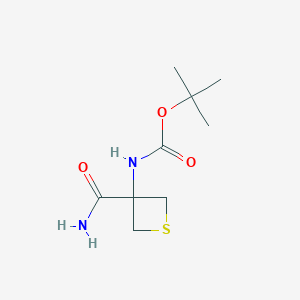
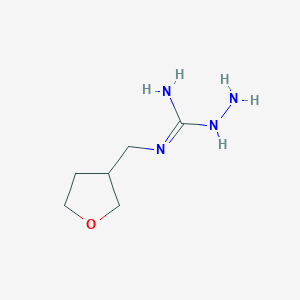
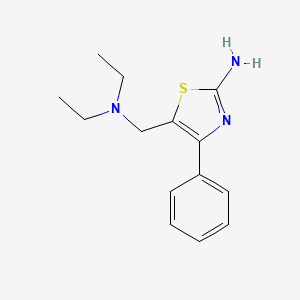

![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)
